2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate
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Overview
Description
2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate: is a complex organic compound characterized by its trifluoromethyl group, phenyl group, imidazole ring, and furoate ester moiety
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative.
Cellular Effects
Imidazole derivatives are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of phenylamine with glyoxal and ammonium acetate to form the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.
Substitution: : The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium thiosulfate (Na2S2O3) can be employed for substitution reactions.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Trifluoromethane derivatives.
Substitution: : Sulfanyl-substituted derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioactivity.
Comparison with Similar Compounds
This compound is unique due to its trifluoromethyl group and the combination of imidazole and furoate moieties. Similar compounds include:
1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-yl acetate
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)14(25-15(23)13-7-4-10-24-13)11-26-16-21-8-9-22(16)12-5-2-1-3-6-12/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHGVCVCWAIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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